Lipophilicity (logP) Advantage Over Shorter N-Alkyl Chain Analogs
3,4,5-Trimethoxy-N-propylbenzamide exhibits a computed logP of 1.69, which is 0.83 log units higher than the N-ethyl analog (logP 0.86) and approximately 0.18–0.96 log units above the unsubstituted 3,4,5-trimethoxybenzamide (logP range 0.73–1.51 across databases) . This ~2.7-fold increase in calculated octanol–water partition coefficient (ΔlogP +0.83 vs. N-ethyl; ΔlogP +0.18 to +0.96 vs. parent) is consistent with the incremental addition of one methylene unit to the N-alkyl chain, placing the N-propyl derivative in a lipophilicity range predicted to favor passive membrane permeability while retaining aqueous solubility characteristics that are distinct from the longer N-butyl analog (MW 267.3) .
| Evidence Dimension | Computed lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 1.69 (ChemDiv); MW = 253.3 g/mol |
| Comparator Or Baseline | N-Ethyl-3,4,5-trimethoxybenzamide: logP = 0.86 (Hit2Lead), MW = 239.3; 3,4,5-Trimethoxybenzamide (parent): logP = 0.73–1.51 (ChemSrc, multiple sources), MW = 211.2 |
| Quantified Difference | ΔlogP_target–N-ethyl = +0.83; ΔlogP_target–parent = +0.18 to +0.96; MW increment consistent with –CH₂– addition |
| Conditions | Computed logP values from vendor databases (ChemDiv, Hit2Lead, ChemSrc); no standard experimental logP measurement protocol specified |
Why This Matters
A logP of ~1.7 represents a balanced lipophilicity range often associated with favorable oral absorption and blood–brain barrier penetration in drug discovery campaigns, distinguishing this compound from less lipophilic shorter-chain analogs for screening applications requiring membrane transit.
